molecular formula C15H14INO2S B344672 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 496015-66-8

2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B344672
CAS No.: 496015-66-8
M. Wt: 399.2g/mol
InChI Key: DKNZPQSBTHRPQV-UHFFFAOYSA-N
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Description

2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a tetrahydroisoquinoline core substituted with a 4-iodophenylsulfonyl group

Preparation Methods

The synthesis of 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, thereby modulating their activity . The tetrahydroisoquinoline core can interact with various receptors in the nervous system, influencing neurotransmission .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline include:

These compounds highlight the versatility of the sulfonyl group in different chemical contexts and applications.

Properties

IUPAC Name

2-(4-iodophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNZPQSBTHRPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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